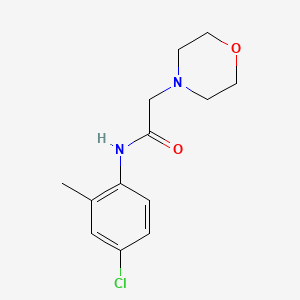
N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl ring, a morpholine ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:
Starting Materials: 4-chloro-2-methylaniline, 2-chloroacetyl chloride, and morpholine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Continuous flow processes: To enhance efficiency and yield.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(4-chloro-2-methylphenyl)-2-(4-morpholinyl)ethanol.
Substitution: N-(4-methoxy-2-methylphenyl)-2-(4-morpholinyl)acetamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of analgesics and anti-inflammatory agents.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with specific properties.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to inflammation, pain, or other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-2-(4-morpholinyl)acetamide
- N-(4-methylphenyl)-2-(4-morpholinyl)acetamide
- N-(4-chloro-2-methylphenyl)-2-(4-piperidinyl)acetamide
Uniqueness
N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide is unique due to the presence of both a chloro-substituted phenyl ring and a morpholine ring, which confer specific chemical and biological properties. This combination makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-10-8-11(14)2-3-12(10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNPOGBYLNWCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328634 | |
| Record name | STK267365 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-05-8 | |
| Record name | STK267365 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414244.png)
![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B4414246.png)
![ethyl 2-{1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B4414265.png)
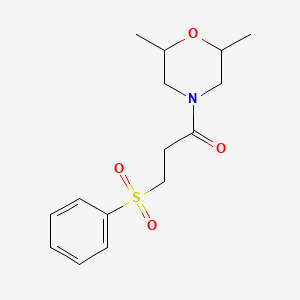
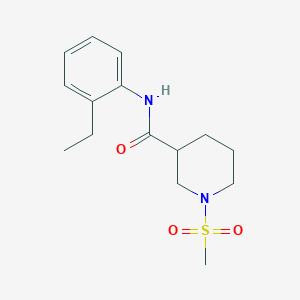
![6-chloro-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4414290.png)
![N-[[1-[(5-acetylthiophen-3-yl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide](/img/structure/B4414298.png)
![N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4414300.png)
![N-(3-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)acetamide](/img/structure/B4414306.png)
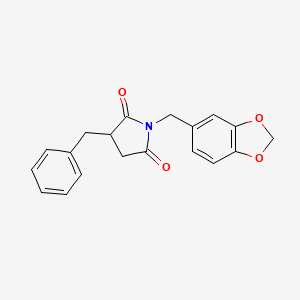
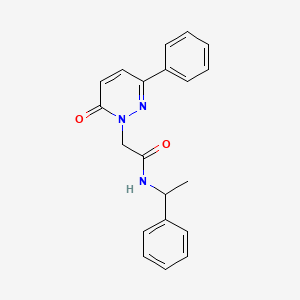
![2-methoxy-N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4414337.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B4414344.png)
